molecular formula C21H34N2O7 B14477032 1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol CAS No. 67815-86-5

1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol

Cat. No.: B14477032
CAS No.: 67815-86-5
M. Wt: 426.5 g/mol
InChI Key: JYESXRGJXQRMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Hexanediol, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex polymer used in various industrial applications. This compound is part of the polyurethane family, which is known for its versatility and wide range of uses, from coatings and adhesives to foams and elastomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves a polyaddition reaction between 1,6-hexanediol, 1,3-diisocyanatomethylbenzene, and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and reacted under precise conditions to ensure uniformity and quality. The process may involve multiple stages, including pre-polymerization and final polymerization, to achieve the desired molecular weight and properties .

Chemical Reactions Analysis

Types of Reactions

This polymer primarily undergoes addition reactions due to the presence of isocyanate groups. These groups can react with various nucleophiles, such as alcohols and amines, to form urethane and urea linkages .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified polyurethanes with different functional groups, which can alter the physical and chemical properties of the polymer .

Scientific Research Applications

Chemistry

In chemistry, this polymer is used as a precursor for synthesizing other complex materials. Its reactivity with various nucleophiles makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this polymer can be used to create biocompatible materials for medical devices and drug delivery systems. Its ability to form hydrogels makes it suitable for tissue engineering applications .

Medicine

In medicine, the polymer is used in the development of controlled-release drug formulations. Its biocompatibility and degradability are crucial for ensuring safe and effective drug delivery .

Industry

Industrially, this polymer is used in the production of coatings, adhesives, and foams. Its versatility and durability make it a preferred material for various applications, including automotive and construction .

Mechanism of Action

The mechanism of action of this polymer involves the formation of urethane and urea linkages through the reaction of isocyanate groups with nucleophiles. These linkages provide the polymer with its characteristic properties, such as elasticity, toughness, and resistance to chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,6-hexanediol, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol lies in its ability to form highly durable and versatile polyurethanes. Its specific combination of monomers allows for the creation of materials with tailored properties for specialized applications .

Properties

CAS No.

67815-86-5

Molecular Formula

C21H34N2O7

Molecular Weight

426.5 g/mol

IUPAC Name

1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol

InChI

InChI=1S/C9H6N2O2.C6H14O3.C6H14O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h2-4H,1H3;7-9H,2-5H2,1H3;7-8H,1-6H2

InChI Key

JYESXRGJXQRMDV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCO)CCO

Related CAS

67815-86-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.